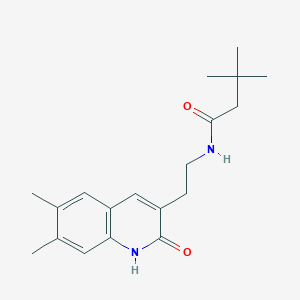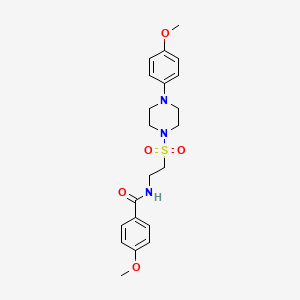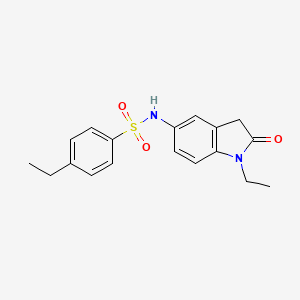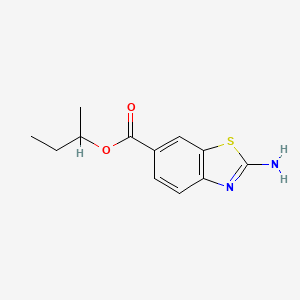![molecular formula C13H15F3N2O2 B2580692 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 866019-11-6](/img/structure/B2580692.png)
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is an organic compound characterized by the presence of an ethyl-substituted phenyl group and a trifluoroacetylated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 2,2,2-trifluoroacetic anhydride.
Formation of Intermediate: The 4-ethylbenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate imine.
Amidation: The intermediate imine is then reacted with 2,2,2-trifluoroacetic anhydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Products may include 4-ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: The major product could be 3-(4-ethylphenyl)propanamide.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: It may serve as a building block for the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of trifluoroacetylated compounds with biological systems.
Industry:
Pharmaceuticals: It may be used in the synthesis of active pharmaceutical ingredients (APIs) with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. The ethylphenyl group may contribute to the compound’s hydrophobic interactions, further stabilizing the binding.
Comparison with Similar Compounds
- 3-(4-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- 3-(4-Phenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (ethyl, methyl, isopropyl, or phenyl).
- Reactivity: These structural variations can influence the compound’s reactivity and interaction with other molecules.
- Applications: While all these compounds may share similar applications, the specific substituents can affect their efficacy and suitability for particular uses.
Properties
IUPAC Name |
3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-8-3-5-9(6-4-8)10(7-11(17)19)18-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMBBNQNJHVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2580611.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2580614.png)
![3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2580615.png)
![methyl 2'-amino-1-(carbamoylmethyl)-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2580627.png)
![Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide](/img/structure/B2580629.png)

![3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2580631.png)
